molecular formula C16H27N5O3 B1656139 7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline CAS No. 5096-26-4

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline

Cat. No.: B1656139
CAS No.: 5096-26-4
M. Wt: 337.42 g/mol
InChI Key: LJURWBQQJWAVFJ-UHFFFAOYSA-N
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Description

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline, also known as Diprophylline, is a chemical compound with the empirical formula C10H14N4O4 and a molecular weight of 254.24 . It is also referred to as 7-(2,3-Dihydroxypropyl)theophylline .


Synthesis Analysis

Chemical modification of the propyl side chain of 7-(2,3-dihydroxyprop-1-yl)theophylline has led to a variety of heterocyclic compounds linked to theophylline by a methylene group . A rapid and sensitive method for analysis of theophylline and its six metabolites in human whole blood by ultra-performance liquid chromatography (UPLC)–tandem mass spectrometry (MS/MS) using 3-isobutyl-1-methylxanthine as an internal standard has been presented .


Molecular Structure Analysis

Theophylline has been extensively studied with multiple polymorphs discovered . The form III structure has a theophylline monohydrate structure with the water molecules removed . The bond lengths and bond angles of the molecules are approximately the same .


Chemical Reactions Analysis

A rapid and sensitive method for analysis of theophylline and its six metabolites in human whole blood by ultra-performance liquid chromatography (UPLC)–tandem mass spectrometry (MS/MS) using 3-isobutyl-1-methylxanthine as an internal standard is presented . Thermogravimetric (TG) curves of theophylline standard and pharmaceutical preparations containing theophylline were presented .


Physical and Chemical Properties Analysis

The physicochemical properties of theophylline hydrate and anhydrous polymorphic forms I and II were evaluated using crystallographic and calorimetric methods . Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and X-ray diffractometry were used .

Mechanism of Action

Low-dose theophylline enhances histone deacetylase (HDAC) activity in epithelial cells and macrophages. This increased HDAC activity is then available for corticosteroid recruitment and predicts a cooperative interaction between corticosteroids and theophylline .

Safety and Hazards

Theophylline is harmful if swallowed . It may damage fertility or the unborn child . Avoid generating dust, particularly clouds of dust in a confined or unventilated space as dusts may form an explosive mixture with air, and any source of ignition, i.e. flame or spark, will cause fire or explosion .

Future Directions

Theophylline has been used for several decades and has several different actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . Recently, theophylline was found to have several immunomodulatory and anti-inflammatory properties, and thus interest in its use in patients with asthma has been renewed .

Properties

IUPAC Name

7-[3-(dipropylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c1-5-7-20(8-6-2)9-12(22)10-21-11-17-14-13(21)15(23)19(4)16(24)18(14)3/h11-12,22H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJURWBQQJWAVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965222
Record name 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-26-4
Record name Theophylline, 7-(3-(dipropylamino)-2-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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